4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
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Description
4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H16FN5O2S and its molecular weight is 397.43. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Structural Characterization
Research by Kariuki, Abdel-Wahab, and El‐Hiti (2021) involved synthesizing and structurally characterizing derivatives closely related to the specified compound. These derivatives were found to form isostructural materials with triclinic symmetry, comprising two independent molecules in the unit. The study highlights the planar nature of the molecule apart from one of the two fluorophenyl groups, which is oriented perpendicular to the rest of the molecule. This research contributes to the understanding of the molecular structure and conformations of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
2. Photophysical Properties and DFT Computations
Padalkar et al. (2015) explored the photophysical properties of similar fluorophores, focusing on derivatives with absorptions in the ultraviolet region and emissions in the blue region. The study includes thermal stabilities and solvatochromism data, with theoretical data from DFT and TD-DFT computations supporting the experimental findings. Such research offers insights into the potential applications of these compounds in fluorescence and materials science (Padalkar, Lanke, Chemate, & Sekar, 2015).
3. Multi-Stimuli Response and Security Ink Application
Lu and Xia (2016) investigated the multi-stimuli response of a novel half-cut cruciform, showcasing the compound's potential in creating security ink. The molecule demonstrated morphology-dependent fluorochromism, reacting to mechanical force or pH stimuli. This study underscores the application of such compounds in security and anti-counterfeiting technologies (Lu & Xia, 2016).
properties
IUPAC Name |
5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c1-26-13-7-8-16(27-2)14(9-13)15-10-28-19(22-15)17-18(21)25(24-23-17)12-5-3-11(20)4-6-12/h3-10H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCLWRWZQBHZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine |
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